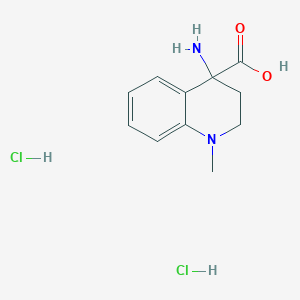

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride typically involves the reduction of dihydro isoquinoline intermediates. Common reducing agents used in this process include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation . The reaction conditions often involve refluxing the reactants in the presence of an acid catalyst such as hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as one-pot stereoselective synthesis. This approach allows for the simultaneous formation of multiple bonds and stereocenters, making the process more cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate dopamine release by competitively inhibiting the binding of certain ligands to dopamine receptors . This property makes it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

2-Methyl-4-amino-1,2,3,4-tetrahydroquinoline: Used in the synthesis of various therapeutic agents.

1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: Studied for its potential use in treating neurodegenerative diseases.

Uniqueness

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with dopamine receptors and its potential use in treating neurological disorders set it apart from other similar compounds .

Biological Activity

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride (commonly referred to as 4-AM-THQ-4-COOH•2HCl) is a synthetic compound belonging to the tetrahydroquinoline class. Its unique structural features, including an amino group and a carboxylic acid group, position it as a promising candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of 4-AM-THQ-4-COOH•2HCl is C11H14Cl2N2O2, with a molecular weight of approximately 279.16 g/mol. The compound features a tetrahydroquinoline core structure that is known to interact with multiple biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H14Cl2N2O2 |

| Molecular Weight | 279.16 g/mol |

| CAS Number | 1337264-95-5 |

Biological Activity

Research indicates that 4-AM-THQ-4-COOH•2HCl exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that tetrahydroquinoline derivatives can act as potent inhibitors of cancer cell proliferation. For instance, novel derivatives of tetrahydroquinolines have been synthesized and tested for their ability to inhibit NF-κB transcriptional activity, which is crucial in cancer progression. One study highlighted that certain derivatives exhibited IC50 values significantly lower than established reference compounds, indicating strong anticancer potential .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may enhance dopamine release by inhibiting specific ligands from binding to dopamine receptors. This mechanism could be beneficial in developing treatments for neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, 4-AM-THQ-4-COOH•2HCl has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with various pathogens effectively, potentially serving as a basis for developing new antibiotics .

The biological activity of 4-AM-THQ-4-COOH•2HCl is attributed to its ability to modulate various biochemical pathways:

- NF-κB Inhibition : The compound inhibits NF-κB transcriptional activity, which plays a pivotal role in inflammation and cancer cell survival.

- Dopamine Receptor Interaction : It competes with ligands at dopamine receptors, enhancing dopamine signaling pathways.

- Enzyme Inhibition : The compound may inhibit pathogenic enzymes critical for microbial survival.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives against human cancer cell lines (NCI-H23, MDA-MB-231), one derivative showed a remarkable IC50 value of 0.70 µM against NF-κB activity. This indicates a strong potential for therapeutic use in cancer treatment .

Case Study 2: Neuroprotection

Research focusing on the neuroprotective effects of tetrahydroquinolines demonstrated that certain derivatives could significantly protect neuronal cells from apoptosis induced by oxidative stress. This suggests their potential application in treating neurodegenerative disorders .

Properties

IUPAC Name |

4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c1-13-7-6-11(12,10(14)15)8-4-2-3-5-9(8)13;;/h2-5H,6-7,12H2,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKHDGDTKDRUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C2=CC=CC=C21)(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.